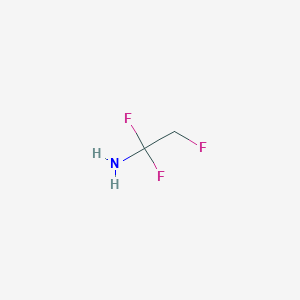
1,1,2-Trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluoroethan-1-amine is a fluorinated organic compound with the molecular formula C2H4F3N . It is a volatile, colorless liquid with a characteristic amine odor. The presence of three fluorine atoms imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoroethan-1-amine can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with ammonia, followed by reduction with lithium aluminum hydride. Another method includes the reaction of trifluoroacetaldehyde with ammonia under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of trifluoroacetaldehyde as a starting material. The aldehyde is reacted with ammonia in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetaldehyde or trifluoroacetic acid.
Reduction: Reduction reactions can yield trifluoroethanol.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Trifluoroacetaldehyde, trifluoroacetic acid.
Reduction: Trifluoroethanol.
Substitution: Various substituted trifluoroethane derivatives.
Applications De Recherche Scientifique
1,1,2-Trifluoroethan-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated amines are investigated for their potential as drug candidates due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,1,2-Trifluoroethan-1-amine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but with different substitution patterns.
Trifluoroacetamide: Contains a trifluoromethyl group but differs in functional groups.
Trifluoroacetonitrile: Another fluorinated compound with distinct reactivity.
Uniqueness
1,1,2-Trifluoroethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Numéro CAS |
918824-70-1 |
|---|---|
Formule moléculaire |
C2H4F3N |
Poids moléculaire |
99.06 g/mol |
Nom IUPAC |
1,1,2-trifluoroethanamine |
InChI |
InChI=1S/C2H4F3N/c3-1-2(4,5)6/h1,6H2 |
Clé InChI |
HNCBFSRVQRTBRJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(N)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612898.png)
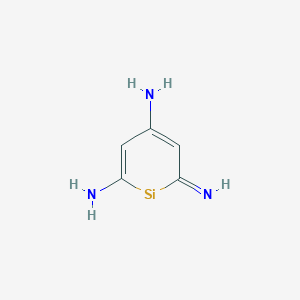
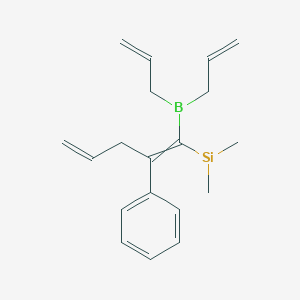

![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)

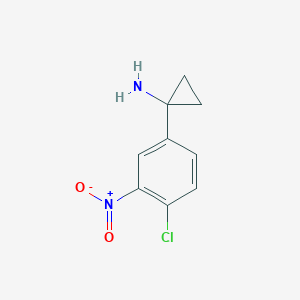
![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)

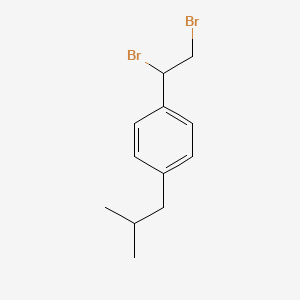

![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
